2-(2-ethylphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenylamine with a suitable thioamide derivative in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4, NaBH4; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites. This inhibition can disrupt essential biochemical processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolothiazoles: Known for their high oxidation stability and charge carrier mobility, used in optoelectronic applications.
Imidazothiazines: Exhibit significant bioactivity, including antituberculosis and anticonvulsant properties.
Uniqueness
2-(2-ETHYLPHENYL)-4,4,7-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE stands out due to its unique combination of a thiazole and quinoline ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(2-ethylphenyl)-4,4,7-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C21H22N2S2/c1-5-14-8-6-7-9-17(14)23-20(24)18-15-11-10-13(2)12-16(15)22-21(3,4)19(18)25-23/h6-12,22H,5H2,1-4H3 |
InChI Key |
VTZFROFGUPBQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=S)C3=C(S2)C(NC4=C3C=CC(=C4)C)(C)C |
Origin of Product |
United States |
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